molecular formula C11H14N2O B12939232 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

Cat. No.: B12939232
M. Wt: 190.24 g/mol
InChI Key: YODUCUMGCYDKCM-UHFFFAOYSA-N
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Description

4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a spirocyclic compound that features a unique structural motif. The compound consists of an aniline group attached to a spirocyclic system containing both an oxetane and an azetidine ring. This structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves the formation of the spirocyclic system followed by the introduction of the aniline group. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide to form the N-tosylated spiro compound. This intermediate is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt of the spirocyclic system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of scalable reaction conditions, such as the use of acetic acid for the isolation of the spirocyclic system as an acetate salt, which provides better stability and solubility .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic system, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. The spirocyclic system provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is unique due to the presence of both the spirocyclic system and the aniline group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(1-oxa-6-azaspiro[3.3]heptan-6-yl)aniline

InChI

InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-11(8-13)5-6-14-11/h1-4H,5-8,12H2

InChI Key

YODUCUMGCYDKCM-UHFFFAOYSA-N

Canonical SMILES

C1COC12CN(C2)C3=CC=C(C=C3)N

Origin of Product

United States

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